molecular formula C12H15BrOS B13214919 3-(4-Bromo-3-methylphenyl)thian-3-ol

3-(4-Bromo-3-methylphenyl)thian-3-ol

Cat. No.: B13214919
M. Wt: 287.22 g/mol
InChI Key: USNPQAFOXRXTIF-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)thian-3-ol is a chemical compound with the molecular formula C12H15BrOS It is a derivative of thian-3-ol, where the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)thian-3-ol typically involves the reaction of 4-bromo-3-methylphenyl with thian-3-ol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-bromo-3-methylphenyl is reacted with thian-3-ol in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)thian-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)thian-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)thian-3-ol involves its interaction with specific molecular targets. The bromine atom and the thian-3-ol moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)thian-3-ol

InChI

InChI=1S/C12H15BrOS/c1-9-7-10(3-4-11(9)13)12(14)5-2-6-15-8-12/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

USNPQAFOXRXTIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCSC2)O)Br

Origin of Product

United States

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